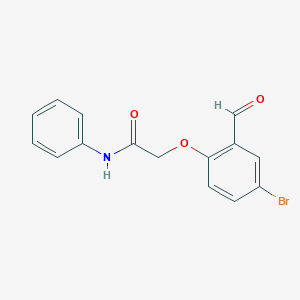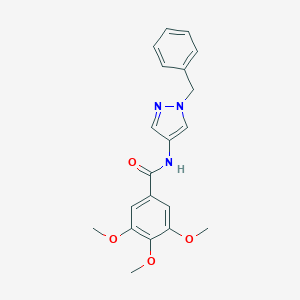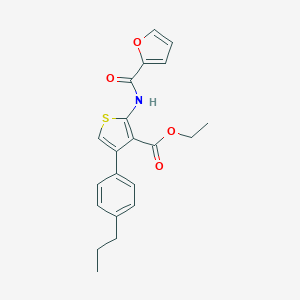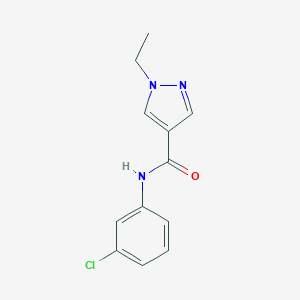![molecular formula C19H18N4O4 B450612 N-(4-methoxy-2-methylphenyl)-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B450612.png)
N-(4-methoxy-2-methylphenyl)-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxy-2-methylphenyl)-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a methoxy group, a methyl group, and a nitro-substituted pyrazole ring attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxy-2-methylphenyl)-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzamide Core: This can be achieved by reacting 4-methoxy-2-methylbenzoic acid with an amine to form the benzamide.
Introduction of the Pyrazole Ring: The pyrazole ring can be synthesized separately through the reaction of hydrazine with a diketone, followed by nitration to introduce the nitro group.
Coupling Reaction: The final step involves coupling the benzamide core with the nitro-substituted pyrazole ring using a suitable coupling reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxy-2-methylphenyl)-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Reagents such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst (e.g., FeBr3).
Major Products Formed
Oxidation: Formation of 4-hydroxy-2-methylphenyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide.
Reduction: Formation of N-(4-methoxy-2-methylphenyl)-4-[(4-amino-1H-pyrazol-1-yl)methyl]benzamide.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-methoxy-2-methylphenyl)-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group could play a role in redox reactions, while the pyrazole ring may interact with specific protein sites.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide: Lacks the methyl group on the phenyl ring.
N-(4-methoxy-2-methylphenyl)-4-[(1H-pyrazol-1-yl)methyl]benzamide: Lacks the nitro group on the pyrazole ring.
N-(4-methoxy-2-methylphenyl)-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid: Contains a carboxylic acid group instead of the amide group.
Uniqueness
N-(4-methoxy-2-methylphenyl)-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H18N4O4 |
|---|---|
Molecular Weight |
366.4g/mol |
IUPAC Name |
N-(4-methoxy-2-methylphenyl)-4-[(4-nitropyrazol-1-yl)methyl]benzamide |
InChI |
InChI=1S/C19H18N4O4/c1-13-9-17(27-2)7-8-18(13)21-19(24)15-5-3-14(4-6-15)11-22-12-16(10-20-22)23(25)26/h3-10,12H,11H2,1-2H3,(H,21,24) |
InChI Key |
SMVOBEJMKKKGPB-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)C2=CC=C(C=C2)CN3C=C(C=N3)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)C2=CC=C(C=C2)CN3C=C(C=N3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-{[4-(2,5-Dimethylphenyl)-3-(ethoxycarbonyl)-5-methylthiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B450530.png)

![Methyl 4-(4-chlorophenyl)-2-{[(3,4-dimethoxyphenyl)acetyl]amino}-5-methylthiophene-3-carboxylate](/img/structure/B450537.png)
![2,2,2-trifluoro-N-[4-(N-{4-nitrobenzoyl}ethanehydrazonoyl)phenyl]acetamide](/img/structure/B450538.png)
![N-[4-(N-{4-nitro-3-methylbenzoyl}ethanehydrazonoyl)phenyl]-2-methyl-3-furamide](/img/structure/B450540.png)
![Methyl 4-(3-bromophenyl)-2-[(2-fluorobenzoyl)amino]thiophene-3-carboxylate](/img/structure/B450541.png)
![2-({3-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)BENZAMIDE](/img/structure/B450542.png)
![Methyl 4-(4-ethylphenyl)-2-[(phenylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B450544.png)

![4-chloro-N-[1-(4-methylphenyl)propyl]benzamide](/img/structure/B450546.png)
![3-chloro-N-{4-[N-(4-chlorobenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B450549.png)
![2-(2-chlorophenoxy)-N'-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}acetohydrazide](/img/structure/B450550.png)

